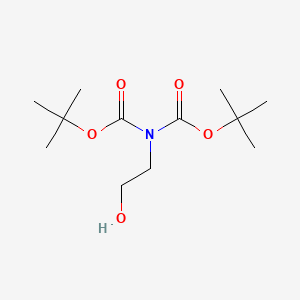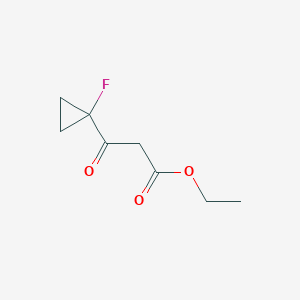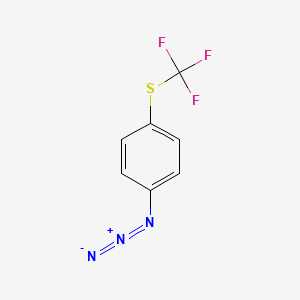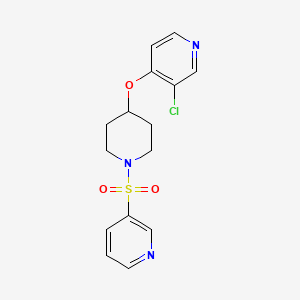
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate (DIBOC) is a chemical compound that has gained significant attention in chemistry and biology. It is available for sale for scientific research .
Molecular Structure Analysis
The molecular formula of Di-tert-butyl (2-hydroxyethyl)imidodicarbonate is C12H23NO5 . The InChI code is 1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3 .Physical And Chemical Properties Analysis
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate has a molecular weight of 261.32 . It is a white to yellow solid .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds Di-tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent, instrumental in installing ethyleneamine groups in various organic compounds. Its utility is demonstrated in reactions like additions to imines, aldehydes, ketones, and more, facilitating the synthesis of complex molecules like pyrrolidinoindoline alkaloids (Beveridge et al., 2020).
Labeling in Amino Acid Synthesis The compound has been utilized for efficient synthesis of 15N-labelled chiral Boc-amino acids via triflate alkylation. This process is essential for creating labeled peptides, contributing significantly to biochemical research and molecular studies (Degerbeck et al., 1993).
Development of Antioxidants Research includes the synthesis and analysis of molecules like 3,5-di-tert-butyl-4-hydroxybenzaldehyde, relevant in the field of antioxidants. This work advances our understanding of molecular structures and their reactivity, which is crucial in the development of new antioxidant compounds (Inagaki et al., 2003).
Application in Battery Technology Investigations into the redox shuttle stability of compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene (closely related to Di-tert-butyl (2-hydroxyethyl)imidodicarbonate) have been conducted. This is vital for the overcharge protection of lithium-ion batteries, showcasing the compound's importance in energy storage technologies (Zhang et al., 2010).
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHENLSHIEZMRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2478415.png)

![1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)-3-methylpiperidine](/img/structure/B2478418.png)
![4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2478420.png)

![4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide](/img/structure/B2478424.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2478427.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2478428.png)
![3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478429.png)

![Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2478433.png)
![1-Bromo-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2478435.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2478438.png)